1H-Pyrrolizin-2(3H)-one
Overview
Description
1H-Pyrrolizin-2(3H)-one is a heterocyclic organic compound that features a fused bicyclic structure consisting of a pyrrole ring and a lactam ring
Scientific Research Applications
1H-Pyrrolizin-2(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolizin-2(3H)-one can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrrole with acyl chlorides can lead to the formation of this compound.
Oxidative Cyclization: Another method involves the oxidative cyclization of pyrrole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods:
Chemical Reactions Analysis
1H-Pyrrolizin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The lactam ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the lactam oxygen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted lactam derivatives.
Comparison with Similar Compounds
1H-Pyrrolizin-2(3H)-one can be compared with other similar compounds such as:
1H-Pyrrole-2-carboxamide: Another heterocyclic compound with a similar pyrrole ring but different functional groups.
2,3-Dihydro-1H-pyrrolizin-1-one: A structurally related compound with a different oxidation state and ring structure.
Uniqueness: this compound is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
1,3-dihydropyrrolizin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-7-4-6-2-1-3-8(6)5-7/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGYZHCCNMWIRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN2C1=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528178 | |
Record name | 1H-Pyrrolizin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-09-6 | |
Record name | 1H-Pyrrolizin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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